molecular formula C22H18O6 B14411432 3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol CAS No. 86004-72-0

3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol

Cat. No.: B14411432
CAS No.: 86004-72-0
M. Wt: 378.4 g/mol
InChI Key: DQEDEOFMIOKXMI-UHFFFAOYSA-N
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Description

3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl groups and methyl substitutions on a binaphthalene backbone, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol typically involves multi-step organic reactions. One common approach is the halogenation of binaphthol derivatives followed by methylation and hydroxylation. Catalysts such as palladium and nickel are often used to facilitate these reactions . The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’,6,6’,7,7’-hexaol is unique due to its extensive hydroxylation, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions and stability.

Biological Activity

3,3'-Dimethyl[2,2'-binaphthalene]-1,1',6,6',7,7'-hexol (CAS Number: 55515-99-6) is a polyphenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

  • Molecular Formula: C22H18O6
  • Molecular Weight: 382.38 g/mol
  • Structural Characteristics: The compound features a binaphthalene backbone with multiple hydroxyl groups which are believed to contribute to its biological activity.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated in various studies. It has been shown to scavenge free radicals and reduce oxidative stress markers in vitro.

Study TypeSubjectDoseMechanism
In vitroHuman liver cells50 µMScavenging of DPPH radicals
In vivoRat model of oxidative stress100 mg/kgReduction of malondialdehyde (MDA) levels

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research indicates that it modulates the NF-κB signaling pathway.

Study TypeSubjectDoseMechanism
In vitroMacrophage cells10 µMInhibition of TNF-α production
In vivoMouse model of inflammation200 mg/kgReduction of IL-6 and IL-1β levels

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties through the induction of apoptosis in cancer cell lines.

Study TypeCancer Cell LineDoseMechanism
In vitroMCF-7 (breast cancer)25 µMInduction of caspase-dependent apoptosis
In vivoA549 (lung cancer)50 mg/kgTumor growth inhibition in xenograft models

Case Studies

  • Study on Antioxidant Effects:
    A study conducted on human liver cells demonstrated that treatment with the compound at a concentration of 50 µM significantly reduced oxidative stress markers compared to untreated controls. This suggests a protective role against cellular damage induced by reactive oxygen species (ROS).
  • Anti-inflammatory Mechanisms:
    In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound at a dose of 200 mg/kg resulted in a marked decrease in inflammatory cytokines such as TNF-α and IL-6. This indicates its potential as an anti-inflammatory agent.
  • Anticancer Potential:
    The compound was tested on MCF-7 breast cancer cells where it induced apoptosis via the mitochondrial pathway. The results showed an increase in caspase activity and a decrease in cell viability, highlighting its potential as an anticancer therapeutic.

Properties

CAS No.

86004-72-0

Molecular Formula

C22H18O6

Molecular Weight

378.4 g/mol

IUPAC Name

3-methyl-2-(1,6,7-trihydroxy-3-methylnaphthalen-2-yl)naphthalene-1,6,7-triol

InChI

InChI=1S/C22H18O6/c1-9-3-11-5-15(23)17(25)7-13(11)21(27)19(9)20-10(2)4-12-6-16(24)18(26)8-14(12)22(20)28/h3-8,23-28H,1-2H3

InChI Key

DQEDEOFMIOKXMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(C=C2C(=C1C3=C(C4=CC(=C(C=C4C=C3C)O)O)O)O)O)O

Origin of Product

United States

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